molecular formula C17H17ClN2O2S2 B3002250 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851409-87-5

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3002250
CAS No.: 851409-87-5
M. Wt: 380.91
InChI Key: HJILKHZHMNOVOE-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H17ClN2O2S2 and its molecular weight is 380.91. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • The compound is explored for its antitumor properties. Researchers have synthesized derivatives of thieno[3,2-d]pyrimidine, showing potent anticancer activity against human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Anticonvulsant Activity

  • Studies have investigated its derivatives for anticonvulsant activities. Some compounds synthesized from it displayed notable anticonvulsant effects in animal models (Severina et al., 2019).

Dual Inhibition Properties in Cancer Treatment

  • Derivatives of this compound have been synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in cancer cell proliferation. This dual inhibition shows promise in antitumor treatments (Gangjee et al., 2009).

Antimicrobial Properties

  • Research into the derivatives of thieno[3,2-d]pyrimidine has also indicated moderate antimicrobial properties. Certain compounds with specific substitutions have shown high inhibitory activity against fungi like Candida albicans (Vlasov et al., 2015).

Anti-HIV-1 Activity

  • Some derivatives of this compound have been synthesized with virus-inhibiting properties against the human immunodeficiency virus (HIV-1), demonstrating potential as anti-HIV agents (Novikov et al., 2004).

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for its potential use as a pharmaceutical agent, given that some thienopyrimidines have shown biological activity .

Mechanism of Action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.

Mode of Action

The compound interacts with its targets through inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The compound’s solubility and reactivity suggest that it may have good bioavailability .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of ER chaperone and apoptosis marker in human neuronal cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions could be influenced by factors such as temperature, pH, and the presence of other chemical species.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c1-3-20-16(22)15-13(8-10(2)24-15)19-17(20)23-9-14(21)11-4-6-12(18)7-5-11/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJILKHZHMNOVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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